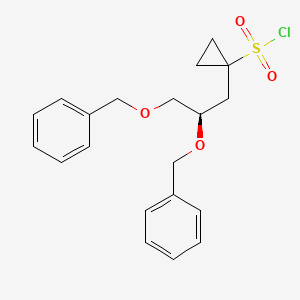

(R)-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride

Description

(R)-1-(2,3-Bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride is a chiral organosulfur compound featuring a cyclopropane core functionalized with a sulfonyl chloride group and a 2,3-bis(benzyloxy)propyl substituent. Its structure combines the steric rigidity of the cyclopropane ring with the electrophilic reactivity of the sulfonyl chloride moiety, making it a valuable intermediate in medicinal chemistry and materials science. The benzyloxy groups enhance lipophilicity, which influences solubility and membrane permeability in biological applications .

Properties

IUPAC Name |

1-[(2R)-2,3-bis(phenylmethoxy)propyl]cyclopropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClO4S/c21-26(22,23)20(11-12-20)13-19(25-15-18-9-5-2-6-10-18)16-24-14-17-7-3-1-4-8-17/h1-10,19H,11-16H2/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGMBFMJKQVCGB-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC(COCC2=CC=CC=C2)OCC3=CC=CC=C3)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1(C[C@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

Introduction of Benzyloxy Groups: The benzyloxy groups can be introduced via a Williamson ether synthesis, where an alcohol reacts with a benzyl halide in the presence of a base.

Sulfonyl Chloride Formation: The sulfonyl chloride group can be introduced by reacting a sulfonic acid derivative with thionyl chloride (SOCl₂) under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Oxidation and Reduction: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.

Cyclopropane Ring Opening: The cyclopropane ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of linear or branched products.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Aldehydes and Carboxylic Acids: Formed from the oxidation of benzyloxy groups.

Alcohols: Formed from the reduction of benzyloxy groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

- The compound has been studied for its potential use in drug development, particularly in synthesizing new pharmaceutical agents. Its unique structure allows for the modification of biological activity, making it a valuable intermediate for creating novel therapeutics.

2. Anticancer Research

- Recent studies have indicated that sulfonyl chlorides can be utilized in the development of anticancer drugs. The ability to introduce sulfonamide functionalities into drug candidates can enhance their efficacy and selectivity against cancer cells.

Synthesis of Complex Organic Molecules

1. Synthetic Intermediates

- (R)-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride serves as an important synthetic intermediate in organic chemistry. It can be used to create various derivatives through nucleophilic substitution reactions, facilitating the synthesis of more complex organic compounds.

2. Asymmetric Synthesis

- The compound's chiral nature makes it suitable for asymmetric synthesis processes. Researchers have employed it to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry where the activity of drugs often depends on their stereochemistry.

Reagent in Chemical Reactions

1. Sulfonation Reactions

- As a sulfonyl chloride, this compound is frequently used as a reagent in sulfonation reactions. It reacts with alcohols and amines to form sulfonamides and sulfonate esters, which are valuable functional groups in organic synthesis.

2. Coupling Reactions

- It can also participate in coupling reactions, where it acts as a coupling agent to connect two different molecular fragments. This application is particularly useful in the synthesis of complex molecules such as peptides and other biomolecules.

Mechanism of Action

The mechanism of action of ®-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The sulfonyl chloride group is highly electrophilic, making it a key site for nucleophilic attack. The benzyloxy groups can participate in redox reactions, while the cyclopropane ring can undergo ring-opening reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include derivatives with bis(benzyloxy)propyl chains, cyclopropane rings, or sulfonyl chloride groups. Key comparisons are outlined below:

Table 1: Structural Comparison of Selected Compounds

Biological Activity

(R)-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride, identified by CAS number 1258884-18-2, is a compound with notable structural features that suggest potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : CHClOS

- Molecular Weight : 394.91 g/mol

- Structure : The compound features a cyclopropane ring and a sulfonyl chloride functional group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds containing cyclopropane structures exhibit a variety of biological activities, including:

- Antimicrobial Activity : Cyclopropane derivatives have shown effectiveness against various pathogens.

- Antitumor Effects : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines.

- Enzymatic Inhibition : Some compounds act as inhibitors for specific enzymes, contributing to their therapeutic potential.

The biological activity of (R)-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride may be attributed to its ability to interact with biological macromolecules. The sulfonyl chloride group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially leading to inhibition of key biological pathways.

Antitumor Activity

A study evaluating various cyclopropane derivatives found that some exhibited significant cytotoxicity against human cancer cell lines. For instance:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| (R)-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride | RKO | 60.70 |

| (R)-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride | PC-3 | 49.79 |

| (R)-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride | HeLa | 78.72 |

These findings suggest that the compound may selectively inhibit the proliferation of cancer cells while sparing normal cells.

Antimicrobial Activity

Another investigation into the antimicrobial properties of cyclopropane derivatives revealed that certain compounds effectively inhibited the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (R)-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride | S. aureus | 32 µg/mL |

| (R)-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride | E. coli | 64 µg/mL |

These results indicate potential for development as an antimicrobial agent.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of (R)-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride?

Answer:

The synthesis typically involves:

- Step 1 : Introduction of benzyloxy groups via alkylation or protection of hydroxyl groups using benzyl chloride under basic conditions (e.g., K₂CO₃ or NaH) .

- Step 2 : Cyclopropane ring formation via Simmons–Smith reaction or similar cyclopropanation techniques, ensuring stereochemical control of the (R)-configuration .

- Step 3 : Sulfonylation using a sulfonyl chloride precursor (e.g., SOCl₂ or chlorosulfonic acid) in anhydrous solvents like dichloromethane, followed by purification via column chromatography or recrystallization .

Key characterization methods include ¹H/¹³C NMR to confirm stereochemistry and elemental analysis to verify purity .

Advanced: How can reaction conditions be optimized to enhance the stereoselectivity of the cyclopropane ring formation?

Answer:

- Catalyst Selection : Use chiral catalysts (e.g., Rh(II) or Cu(I) complexes) to favor the (R)-configuration during cyclopropanation .

- Temperature Control : Lower reaction temperatures (−20°C to 0°C) reduce side reactions and improve enantiomeric excess (ee) .

- Solvent Effects : Polar aprotic solvents (e.g., THF or DMF) enhance reaction homogeneity and stereochemical outcomes .

- Monitoring : Real-time NMR or chiral HPLC can track stereoselectivity, allowing adjustments to reaction parameters .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy : ¹H NMR identifies benzyloxy protons (δ 4.5–5.0 ppm) and cyclopropane protons (δ 0.8–1.5 ppm). ¹³C NMR confirms sulfonyl chloride (δ ~115 ppm) and cyclopropane carbons .

- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and S with <0.3% deviation .

- Mass Spectrometry (HRMS) : Exact mass determination ensures molecular formula consistency .

Advanced: How do competing reaction pathways during sulfonylation impact yield, and how can they be mitigated?

Answer:

- Competing Pathways : Hydrolysis of sulfonyl chloride to sulfonic acid (in aqueous conditions) or undesired nucleophilic substitutions (e.g., with benzyloxy groups) .

- Mitigation Strategies :

- Use anhydrous solvents (e.g., dry DCM) and inert atmosphere (N₂/Ar) to prevent hydrolysis .

- Controlled Reagent Addition : Slow addition of sulfonylation reagents (e.g., SOCl₂) minimizes exothermic side reactions .

- Protection/Deprotection : Temporarily protect reactive hydroxyl groups before sulfonylation .

Basic: What are the primary applications of this compound in academic research?

Answer:

- Proteomics : Acts as a sulfonylation reagent to modify cysteine residues in proteins, enabling studies on protein structure-function relationships .

- Medicinal Chemistry : Serves as an intermediate in synthesizing sulfonamide-based inhibitors or prodrugs targeting enzymes (e.g., proteases) .

Advanced: How does the (R)-configuration influence reactivity in biological systems compared to the (S)-enantiomer?

Answer:

- Steric Effects : The (R)-configuration may enhance binding to chiral enzyme pockets (e.g., proteases) due to spatial alignment with active sites .

- Metabolic Stability : (R)-enantiomers often exhibit slower hepatic clearance in in vitro assays, as shown in analogous sulfonamide studies .

- Experimental Design : Use enantiomerically pure standards and chiral chromatography to isolate and compare biological activity .

Basic: What precautions are necessary for handling and storing this sulfonyl chloride?

Answer:

- Storage : Store under inert gas (Ar) at −20°C in airtight, moisture-resistant containers to prevent hydrolysis .

- Handling : Use glove boxes or Schlenk lines for anhydrous reactions. Neutralize spills with sodium bicarbonate .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:

- Reproducibility Checks : Validate reported protocols using identical reagents (e.g., anhydrous DCM vs. technical grade) .

- Byproduct Analysis : Use LC-MS or TLC to identify impurities (e.g., sulfonic acids) that reduce yields .

- Scale-Up Adjustments : Optimize stirring rates and cooling efficiency for larger batches to maintain reaction homogeneity .

Basic: What solvents are compatible with this compound during purification?

Answer:

- Non-Polar Solvents : Hexane/ethyl acetate mixtures for column chromatography .

- Recrystallization : Use toluene or DCM/hexane mixtures for high-purity crystals .

Advanced: How can computational modeling aid in predicting the reactivity of this sulfonyl chloride with biomolecules?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.